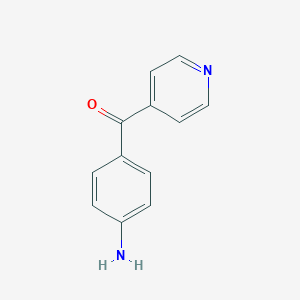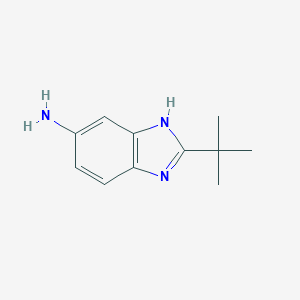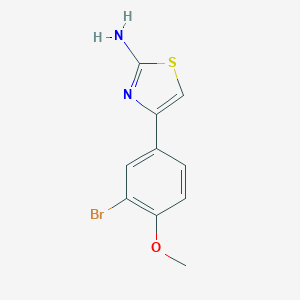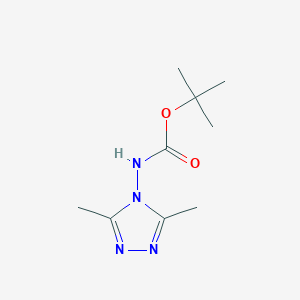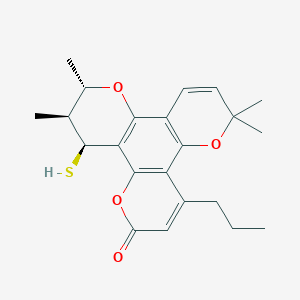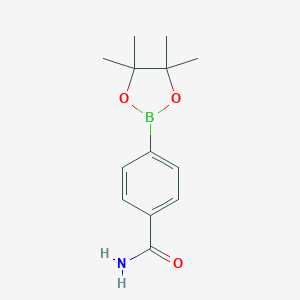
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
概要
説明
Synthesis Analysis
The synthesis of compounds related to 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide typically involves multiple steps, including substitution reactions. Huang et al. (2021) described the synthesis of boric acid ester intermediates with benzene rings through a three-step substitution reaction, which is confirmed by spectroscopic methods such as FTIR, NMR, and mass spectrometry. The molecular structures were further elucidated using density functional theory (DFT) and single-crystal X-ray diffraction, showing consistency between DFT-optimized structures and experimental data (Huang et al., 2021).
Molecular Structure Analysis
The molecular structure of related compounds was confirmed using techniques like FTIR, 1H and 13C NMR spectroscopy, mass spectrometry, and single-crystal X-ray diffraction. These studies revealed the conformational and crystallographic features, providing insights into the molecular geometry and electronic structure. The DFT calculations offered a deeper understanding of the molecular electrostatic potential and frontier molecular orbitals, highlighting the physicochemical properties of the compounds (Huang et al., 2021).
Chemical Reactions and Properties
The chemical reactivity and properties of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide derivatives are influenced by the boron-containing dioxaborolane ring. This moiety plays a crucial role in facilitating various organic transformations, such as Suzuki-Miyaura cross-coupling reactions. The electronic and steric properties of the dioxaborolane ring can significantly affect the reactivity patterns, making these compounds valuable intermediates in organic synthesis.
Physical Properties Analysis
Physical properties such as melting points, boiling points, solubility, and crystallinity of these compounds are determined by their molecular structure. The presence of the dioxaborolane ring and benzamide moiety influences these properties, which are essential for their application in chemical synthesis. The solid-state structure, analyzed through X-ray diffraction, provides insights into the molecular packing and intermolecular interactions, affecting the compound's stability and reactivity.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards various reagents, are pivotal for the application of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide derivatives in organic synthesis. These properties are influenced by the electron-withdrawing or donating nature of the substituents on the benzamide and dioxaborolane moieties. Understanding these chemical properties is crucial for designing and executing chemical reactions involving these compounds.
科学的研究の応用
-
Synthesis of Biologically Active Compounds
- Application : This compound is used as an intermediate in the synthesis of biologically active compounds such as crizotinib .
- Method : The compound is synthesized through three steps, using tert-butyl-4-hydroxypiperdine-1-carboxylate as the starting material .
- Results : The successful synthesis of the compound provides a pathway for the production of biologically active compounds .
-
Synthesis of Novel Copolymers
- Application : It is employed in the synthesis, optical, and electrochemical properties of novel copolymers on the basis of benzothiadiazole and electron-rich arene units .
- Results : The successful synthesis of these novel copolymers could potentially lead to new materials with unique optical and electrochemical properties .
-
Synthesis of N-Cyclopentyl Derivatives
-
Synthesis of N,N-Dimethyl Derivatives
-
Borylation of Alkylbenzenes
- Application : 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane, a similar compound, can be used for borylation at the benzylic C-H bond of alkylbenzenes .
- Method : This is done in the presence of a palladium catalyst to form pinacol benzyl boronate .
- Results : This reaction provides a method for the functionalization of alkylbenzenes .
-
Hydroboration of Alkynes and Alkenes
- Application : 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane, a similar compound, can be used for the hydroboration of alkyl or aryl alkynes and alkenes .
- Method : This is done in the presence of transition metal catalysts .
- Results : This reaction provides a method for the functionalization of alkynes and alkenes .
-
Synthesis of N-(2-Fluoro-4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-Methyl-Butanamide
- Application : This compound is used as an intermediate in the synthesis of N-(2-Fluoro-4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-Methyl-Butanamide .
- Method : The compound is synthesized through a two-step substitution reaction .
- Results : The successful synthesis of this compound provides a pathway for the production of biologically active compounds .
-
Synthesis of 2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-Tetramethyl-1,3,2-Dioxaborolane
-
Pharmaceutical Intermediate
-
Synthesis of Tert-butyl-4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol
特性
IUPAC Name |
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BNO3/c1-12(2)13(3,4)18-14(17-12)10-7-5-9(6-8-10)11(15)16/h5-8H,1-4H3,(H2,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWEMAGLLVQDEKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20375242 | |
| Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20375242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |
CAS RN |
179117-44-3 | |
| Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20375242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

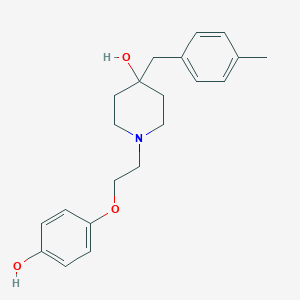
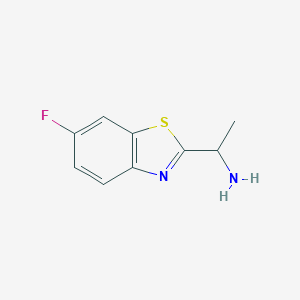

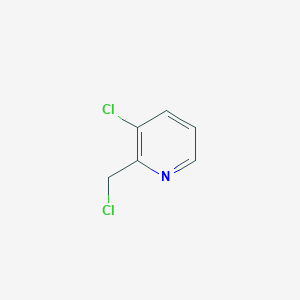
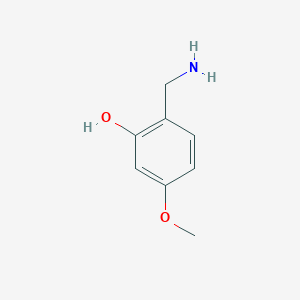

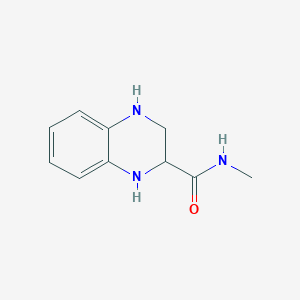
![2-([2-[(4-Chlorophenyl)sulfonyl]ethyl]thio)aniline](/img/structure/B70137.png)
![4-ethoxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-9-ol](/img/structure/B70138.png)
